molecular formula C19H20N2O2 B3087987 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one CAS No. 1179337-02-0

2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one

Cat. No.: B3087987
CAS No.: 1179337-02-0
M. Wt: 308.4
InChI Key: LRHIIOKCMVKWJB-UHFFFAOYSA-N
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Description

2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one ( 1179337-02-0 ) is a chemical compound with the molecular formula C19H20N2O2 and a molecular weight of 308.37 g/mol . It is offered with a purity of 95% or higher for research applications . This compound is part of a class of synthetically accessible spirocyclic structures, which are of significant interest in medicinal chemistry for their potential as molecular scaffolds . Researchers are advised to handle this material with care. It carries the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . For product integrity, it is recommended to store the compound sealed in a dry environment, ideally between 2-8°C . Specific Research Applications: The precise research applications, mechanism of action, and biological targets for this compound are not detailed in the public domain. Its value in research is likely derived from its complex molecular architecture, featuring a spirocyclic core combined with a benzhydryl group. This structure makes it a valuable intermediate for constructing more complex molecules for screening and development in drug discovery programs. This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-17-11-23-19(12-20-17)13-21(14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18H,11-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHIIOKCMVKWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC2(O1)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one typically involves a multi-step reaction process. One common synthetic route includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one undergoes various types of chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Table 1: Key Parameters of Comparable Spirocyclic Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications/Notes
This compound 1179337-02-0 C₁₉H₂₀N₂O₂ 308.38 Benzhydryl group at position 2 Building block for drug synthesis
5-Oxa-2,8-diazaspiro[3.5]nonan-7-one dihydrochloride 2361644-54-2 C₆H₁₂Cl₂N₂O₂ 215.10 Dihydrochloride salt; no benzhydryl group Versatile scaffold for lab use
2-Oxa-5,8-diazaspiro[3.5]nonan-7-one 1546282-91-0 C₆H₁₀N₂O₂ 142.16 Unsubstituted core; smaller molecular weight High-purity research chemical
9-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one N/A C₁₄H₁₆N₂O₂ 244.29 Benzyl substituent at position 9 Novel synthetic intermediate
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one 1909313-86-5 C₁₃H₁₅NO₂ 217.26 Phenyl group at position 3; altered heteroatom positions High-purity (≥95%) research compound
2-Thiaspiro[3.5]nonan-7-one 1557247-28-5 C₈H₁₂OS 156.24 Sulfur atom replaces oxygen in the spiro ring Potential thioether reactivity

Comparative Analysis

Substituent Effects

  • Benzhydryl vs. Benzyl/Phenyl Groups : The benzhydryl group in the target compound introduces enhanced steric bulk and lipophilicity compared to benzyl (e.g., 9-benzyl analog ) or phenyl (e.g., 3-phenyl analog ) derivatives. This may influence binding affinity in receptor-targeted applications.
  • Dihydrochloride Salt () : The dihydrochloride form of the unsubstituted core (C₆H₁₂Cl₂N₂O₂) improves water solubility, making it suitable for aqueous reaction conditions, unlike the neutral benzhydryl derivative .

Heteroatom Positioning and Reactivity

  • Oxygen vs.
  • Altered Heteroatom Arrangements: The 5-oxa-2,7-diazaspiro[3.5]nonan-6-one (CID 132343758, ) shifts nitrogen and oxygen positions, impacting hydrogen-bonding capabilities and metabolic stability .

Biological Activity

2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one is a complex heterocyclic compound with the molecular formula C19H20N2O2C_{19}H_{20}N_{2}O_{2} and a molecular weight of 308.38 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuroprotection.

Chemical Structure

The structure of this compound features a spirocyclic configuration, which contributes to its unique biological interactions. The presence of an oxetane ring fused with a diazaspiro nonane system enhances its reactivity and potential for binding to various biological targets.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A notable study demonstrated its ability to inhibit KRAS G12C mutations, which are prevalent in various cancers.

Compound NameStructureAntitumor ActivityReference
This compoundStructureInhibits KRAS G12C mutations; dose-dependent effects observed

The antitumor efficacy is attributed to the compound's interaction with specific protein targets involved in cancer cell proliferation. For instance, it has been shown to covalently bind to mutated KRAS proteins, suggesting a targeted approach to cancer therapy.

Inhibition of Protein Synthesis

Similar compounds have demonstrated the ability to inhibit protein synthesis in vivo, which may serve as a mechanism through which they exert their biological effects. This inhibition can lead to reduced proliferation of cancer cells and potentially enhance the effectiveness of existing therapies.

Neuroprotective Effects

Preliminary studies suggest that spiro compounds like this compound may possess neuroprotective properties. However, specific data on this compound's neuroprotective effects remain limited and warrant further investigation.

Case Studies and Research Findings

  • Antitumor Study : A recent preclinical study evaluated the antitumor activity of several diazaspiro derivatives, including this compound. The findings indicated that this compound exhibited high metabolic stability and significant antitumor activity in xenograft mouse models.
  • Protein Synthesis Inhibition : Another research effort focused on the mechanism of action related to protein synthesis inhibition by diazaspiro compounds. This study highlighted the potential application of these compounds in combination therapies for cancer treatment.

Q & A

Q. What are the recommended synthetic strategies for constructing the spiro[3.5]nonane core in 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one?

The synthesis of the spiro[3.5]nonane scaffold typically involves cyclization reactions or ring-closing methodologies. Key approaches include:

  • Mitsunobu reactions for ether bond formation between hydroxyl and benzhydryl groups.
  • Mannich-type cyclizations to assemble the diazaspiro framework, using precursors like tert-butyl-protected intermediates (e.g., tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate analogs) .
  • Catalytic hydrogenation for reducing unsaturated intermediates to form the spiro structure.
    Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to avoid side products like over-reduced byproducts .

Q. How can researchers characterize the stereochemistry of this compound using spectroscopic methods?

  • NMR Spectroscopy :
    • 1^1H-NMR : Analyze coupling constants (JJ-values) to determine axial/equatorial proton orientations in the spiro ring. For example, protons adjacent to the oxygen atom (5-oxa position) exhibit distinct splitting patterns .
    • 13^{13}C-NMR : Chemical shifts near 170–180 ppm indicate the carbonyl group (7-one position), while sp3^3-hybridized carbons in the spiro system appear between 30–60 ppm .
  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in polar aprotic solvents (e.g., DMSO or acetonitrile) .

Q. What safety precautions should be observed when handling this compound in the laboratory?

While specific safety data for this compound are limited, general precautions for spirocyclic amines include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., trifluoroacetic acid used in deprotection steps) .
  • Storage : Keep in sealed containers under inert gas (argon or nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

  • Data Triangulation : Combine results from multiple assays (e.g., enzyme inhibition, cell viability, and receptor binding) to identify consistent trends. For example, discrepancies in IC50_{50} values may arise from assay-specific interference (e.g., solvent effects) .
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., benzhydryl vs. methyl groups) to isolate contributions to activity. For instance, bulkier substituents may enhance receptor binding but reduce solubility .

Q. What methodologies are effective for optimizing the pharmacokinetic profile of this compound?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to improve oral bioavailability. Evidence from tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate derivatives shows enhanced stability in gastric fluid .
  • Metabolic Stability Assays : Use liver microsomes or hepatocyte models to identify metabolic hotspots (e.g., oxidation of the spiro ring’s nitrogen atoms) .

Q. How can computational tools aid in predicting synthetic routes for novel derivatives?

  • Retrosynthetic Analysis : Platforms like Pistachio or Reaxys propose routes based on known reactions of similar spiro compounds (e.g., 2-Oxaspiro[3.5]nonan-7-one derivatives) .
  • Density Functional Theory (DFT) : Model transition states to predict feasibility of ring-closing steps, minimizing trial-and-error experimentation .

Q. What experimental designs are recommended for analyzing spectral data contradictions (e.g., NMR vs. MS)?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to rule out impurities.
  • 2D NMR Techniques (COSY, HSQC) : Resolve overlapping signals caused by conformational flexibility in the spiro system .
  • Isotopic Labeling : Track unexpected fragments in MS/MS spectra, such as benzhydryl group cleavage under ionization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one
Reactant of Route 2
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one

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